(1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate
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Overview
Description
(1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate typically involves the esterification of (1S,2S)-2-Hydroxy-3-oxocyclohexanone with benzoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Bromo-1-methylpropyl benzoate
- (1S,2S)-1-Chloro-2-phenylpropyl benzoate
- (1S,2S)-2-Hydroxy-5-isopropenyl-2-methylcyclohexyl benzoate
Uniqueness
(1S,2S)-2-Hydroxy-3-oxocyclohexyl benzoate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
61140-60-1 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[(1S,2S)-2-hydroxy-3-oxocyclohexyl] benzoate |
InChI |
InChI=1S/C13H14O4/c14-10-7-4-8-11(12(10)15)17-13(16)9-5-2-1-3-6-9/h1-3,5-6,11-12,15H,4,7-8H2/t11-,12+/m0/s1 |
InChI Key |
LCBYMJMVNPIDLL-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C(=O)C1)O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C(=O)C1)O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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